molecular formula C8H9BrN2OS B594881 O-5-Bromopyridin-3-yl dimethylcarbamothioate CAS No. 1245563-14-7

O-5-Bromopyridin-3-yl dimethylcarbamothioate

Cat. No.: B594881
CAS No.: 1245563-14-7
M. Wt: 261.137
InChI Key: QFYLIIDNTFHXSD-UHFFFAOYSA-N
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Description

O-5-Bromopyridin-3-yl dimethylcarbamothioate is a chemical compound with the CAS Number 1245563-14-7 and the molecular formula C8H9BrN2OS. It has a molecular weight of 261.14 g/mol and is identified by the MDL number MFCD17015843 . This bromopyridine derivative is classified as a building block in organic synthesis and medicinal chemistry research. The 5-bromopyridin-3-yl scaffold is a prominent structure in chemical research and has been investigated in the development of various biologically active compounds. For instance, similar bromopyridine structures are found in patents relating to alpha-D-galactoside inhibitors, which are studied for their potential to modulate galectin-3 activity—a protein target in oncology, fibrosis, and inflammatory diseases . The dimethylcarbamothioate (thiolcarbamate) group is a significant functional moiety in agrochemicals and pharmaceuticals, though the specific research applications and mechanism of action for this exact compound are not fully detailed in the public domain. It serves as a versatile intermediate for researchers exploring new chemical entities. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

O-(5-bromopyridin-3-yl) N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2OS/c1-11(2)8(13)12-7-3-6(9)4-10-5-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYLIIDNTFHXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)OC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682450
Record name O-(5-Bromopyridin-3-yl) dimethylcarbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245563-14-7
Record name O-(5-Bromopyridin-3-yl) dimethylcarbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Substrate : 5-Bromopyridine-3-thiol (hypothetical intermediate)

  • Reagent : Dimethylcarbamoyl chloride (1.2–1.5 equivalents)

  • Base : Potassium carbonate or sodium hydride (2.0 equivalents)

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Temperature : 0–25°C

  • Reaction Time : 4–6 hours

Mechanism

The thiol group acts as a nucleophile, displacing the chloride from dimethylcarbamoyl chloride to form the thiocarbamate bond. The base neutralizes HCl byproducts, driving the reaction forward.

Purification

Post-reaction, the mixture is poured into ice water to precipitate the product, followed by extraction with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. Final purification may involve recrystallization from a hexane/ethyl acetate mixture.

Grignard Reagent-Mediated Synthesis

Building on the synthesis of 5-bromopyridine-3-formaldehyde, a Grignard reagent could introduce a thiocarbamate group via a multi-step sequence.

Synthetic Steps

  • Formation of the Grignard Intermediate :

    • 3,5-Dibromopyridine reacts with isopropyl magnesium bromide in THF at 10–15°C.

    • The Grignard intermediate is quenched with dimethylthiocarbamoyl chloride to form the target compound.

  • Reaction Conditions :

    • Grignard Reagent : Isopropyl magnesium bromide (1.2 equivalents)

    • Electrophile : Dimethylthiocarbamoyl chloride (1.5 equivalents)

    • Solvent : THF

    • Temperature : -10°C to 25°C

Key Challenges

  • Competitive Side Reactions : The bromine atom at the 5-position may undergo unintended substitution.

  • Mitigation : Slow addition of the electrophile and strict temperature control.

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling could install the dimethylcarbamothioate group onto a pre-functionalized pyridine ring, as demonstrated in the synthesis of phosphonic acid diethyl esters.

Protocol

  • Substrate : 3,5-Dibromopyridine

  • Boron Reagent : Dimethylthiocarbamoyl boronic acid (hypothetical)

  • Catalyst : Palladium(II) acetate with triphenylphosphine

  • Base : Sodium carbonate

  • Solvent : Iso-butyl acetate/water biphasic system

  • Temperature : 70–80°C

Yield Optimization

  • Catalyst Loading : 5% Pd/C improves turnover.

  • Post-Reaction Workup : Aqueous extraction removes inorganic salts, while distillation under reduced pressure isolates the product.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Nucleophilic SubstitutionSimple, single-step reactionRequires 5-bromopyridine-3-thiol (synthetic accessibility uncertain)60–75%
Grignard-MediatedHigh functional group toleranceRisk of over-substitution at bromine site50–65%
Palladium-CatalyzedEnables late-stage functionalizationCostly catalysts, stringent anhydrous conditions70–85%

Industrial-Scale Considerations

For large-scale production, continuous flow reactors could enhance the Grignard method’s efficiency by improving heat dissipation and reducing side reactions . Safety protocols must address thiocarbamate toxicity, necessitating closed-system handling and rigorous waste management.

Chemical Reactions Analysis

Types of Reactions

O-5-Bromopyridin-3-yl dimethylcarbamothioate can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted by other nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

O-5-Bromopyridin-3-yl dimethylcarbamothioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O-5-Bromopyridin-3-yl dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylcarbamothioate group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between O-5-Bromopyridin-3-yl dimethylcarbamothioate and selected analogs:

Compound Name Molecular Formula Key Functional Groups Biological Activity Physical Properties
This compound C₈H₉BrN₂O₂S Bromopyridine, dimethylcarbamothioate Hypothesized pesticidal activity High lipophilicity; crystalline solid
S-(4-Phenoxybutyl) dimethylcarbamothioate (Fenothiocarb) C₁₃H₂₀NO₂S₂ Phenoxybutyl, dimethylcarbamothioate Acaricide, insecticide Moderate water solubility; oily liquid
S-(Phenylmethyl)dipropylcarbamothioate (Prosulfocarb) C₁₄H₂₁NOS Benzyl, dipropylcarbamothioate Herbicide Low volatility; viscous liquid
O-Hex-5-enyl dimethylcarbamothioate C₉H₁₇NOS Alkenyl chain, dimethylcarbamothioate Unknown Flexible structure; liquid at room temp
5-Bromonicotinic acid C₆H₄BrNO₂ Bromopyridine, carboxylic acid Pharmaceutical intermediate High acidity; crystalline solid
Key Observations:
  • This structural difference likely enhances binding to enzymatic targets compared to flexible analogs .
  • Electronic Properties: Bromine’s electron-withdrawing effect may stabilize the carbamothioate group, reducing hydrolysis rates compared to non-halogenated analogs. In contrast, 5-bromonicotinic acid’s carboxylic acid group confers higher water solubility and acidity .
  • Biological Activity: While fenothiocarb and prosulfocarb are established pesticides, the target compound’s bromopyridine group could enhance specificity toward pests resistant to aliphatic carbamothioates .

Intermolecular Interactions and Crystallography

By analogy, bromine in the target compound may engage in Br···S or Br···O interactions, influencing crystal packing and melting points .

Biological Activity

O-5-Bromopyridin-3-yl dimethylcarbamothioate is a compound with significant potential in biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C8H9BrN2OSC_8H_9BrN_2OS, indicating the presence of a bromine atom, a pyridine ring, and a dimethylcarbamothioate moiety. Its structure is crucial for its biological interactions and efficacy.

This compound exhibits several biological activities:

  • Proteasome Inhibition : Similar compounds have shown promise as proteasome inhibitors, which are critical in regulating protein degradation pathways. The inhibition of the chymotrypsin-like (CT-L) activity of the proteasome has been linked to anticancer effects due to the accumulation of pro-apoptotic factors .
  • Antitumor Activity : The compound has been evaluated in various cancer models. For instance, in studies involving renal cell carcinoma xenografts, compounds with similar structures demonstrated significant reductions in tumor growth and altered expression of hypoxia-inducible factors (HIFs) .
  • Enzyme Inhibition : The compound may also inhibit specific enzymes involved in metabolic pathways, which could lead to reduced cell proliferation in cancerous tissues.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Proteasome InhibitionIC50 values around 3.0 μM for CT-L activity
Antitumor EfficacySignificant tumor size reduction in xenograft models
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Studies

Several studies have highlighted the biological effects of this compound and related compounds:

  • Study on Renal Cell Carcinoma : In a study involving 786-O xenograft-bearing mice, treatment with compounds structurally related to this compound resulted in decreased levels of HIF-2α and associated genes, indicating a potential mechanism for its antitumor effects .
  • Mechanistic Studies : Research has indicated that similar compounds can disrupt cellular pathways by inhibiting key enzymes like nicotinamide adenine dinucleotide kinase (NADK), leading to reduced levels of NADPH and destabilization of other critical enzymes involved in cell growth .

Research Findings

Recent findings suggest that this compound can be further developed into therapeutic agents targeting specific cancers due to its ability to modulate important cellular pathways. The structure-activity relationship (SAR) studies have provided insights into how modifications can enhance its efficacy and selectivity against cancer cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing O-5-Bromopyridin-3-yl dimethylcarbamothioate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where the bromine atom on 5-bromopyridin-3-ol is displaced by a dimethylcarbamothioate group. Optimization involves:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity.
  • Catalysts : Use of coupling agents (e.g., HATU) or bases (e.g., K₂CO₃) to facilitate the reaction.
  • Temperature : Reactions are typically conducted at 60–80°C for 12–24 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
    • Reference : Similar protocols for bromopyridine derivatives are described in phosphonylation and Michael addition reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 3.0–3.5 ppm). ¹³C NMR confirms carbonyl (C=O, δ 165–170 ppm) and pyridine carbons.
  • IR : Peaks at ~1670 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C=S) validate functional groups.
  • Mass Spectrometry : ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns.
    • Reference : Spectral validation for bromopyridine derivatives is detailed in phosphonylation studies .

Q. How should researchers approach X-ray crystallographic analysis for structural confirmation?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Structure Solution : SHELXS/SHELXD (direct methods) for phase determination .
  • Refinement : SHELXL for full-matrix least-squares refinement, addressing thermal displacement parameters and hydrogen bonding .
    • Example Data :
Bond/AngleValue (Å/°)Source Compound
C5–C61.38 (3)2-(5-Bromopyridin-3-yl)
C13–O1–C14121.0 (2)Related oxadiazole

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond angles, disorder) be resolved during refinement?

  • Methodological Answer :

  • Disorder Handling : Use PART instructions in SHELXL to model split positions for disordered atoms.
  • Thermal Parameters : Apply anisotropic refinement for non-hydrogen atoms and isotropic constraints for hydrogens.
  • Validation Tools : PLATON or Mercury for symmetry checks and Hirshfeld surface analysis.
    • Reference : SHELXL’s robust refinement capabilities are highlighted in , with visualization via ORTEP-3 .

Q. What mechanistic insights explain the reactivity of the bromine substituent in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effect : Bromine activates the pyridine ring at the 3-position, directing nucleophilic attack.
  • Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants under varying conditions (solvent, temperature).
    • Reference : Bromopyridine reactivity patterns are discussed in .

Q. How can synthetic byproducts (e.g., di-substituted derivatives) be identified and minimized?

  • Methodological Answer :

  • Analytical Techniques : Use HPLC-MS to detect byproducts (e.g., di-substituted isomers).
  • Optimization : Adjust stoichiometry (limiting dimethylcarbamothioate reagent) and reaction time.
    • Reference : Byproduct analysis in Michael addition reactions is described in .

Data Contradiction Analysis

Q. How should conflicting NMR data (e.g., split signals, coupling constants) be interpreted?

  • Methodological Answer :

  • Dynamic Effects : Use variable-temperature NMR to identify conformational exchange.
  • 2D NMR : HSQC and HMBC resolve overlapping signals and assign coupling pathways.
    • Reference : employs advanced NMR techniques for bromopyridine derivatives .

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